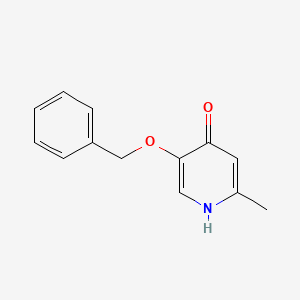

5-(benzyloxy)-2-methylpyridin-4(1H)-one

描述

Structure

3D Structure

属性

IUPAC Name |

2-methyl-5-phenylmethoxy-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-10-7-12(15)13(8-14-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUXLNQVLYVVIJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(=CN1)OCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Benzyloxy 2 Methylpyridin 4 1h One and Analogues

Strategies for Constructing the 5-Benzyloxy-4(1H)-pyridinone Core

The formation of the central pyridinone ring bearing a 5-benzyloxy substituent relies on established organic synthesis principles. These strategies can be broadly categorized into building the ring system from non-cyclic precursors or functionalizing a pre-existing pyridine (B92270) ring.

A widely employed and effective strategy for synthesizing 5-hydroxy-4(1H)-pyridinones and their O-protected analogues, such as the benzyloxy derivatives, begins with 4H-pyran-4-one precursors. Kojic acid (5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one) is a common and inexpensive starting material for this pathway. researchgate.netresearchgate.netresearchgate.net The general sequence involves the protection of the hydroxyl group, followed by the conversion of the pyranone ring into the desired pyridinone ring.

The initial step in syntheses starting from hydroxylated pyranones like kojic acid is the protection of the reactive 5-hydroxy group. The benzyl (B1604629) group is a frequently used protecting group for this purpose due to its stability under various reaction conditions and its susceptibility to removal via catalytic hydrogenation. The benzylation is typically achieved by treating the pyranone intermediate with a benzyl halide, such as benzyl chloride (BnCl) or benzyl bromide, in the presence of a base. researchgate.netresearchgate.net This Williamson ether synthesis proceeds by deprotonation of the phenolic hydroxyl group by the base (e.g., sodium hydroxide (B78521), potassium carbonate) to form an alkoxide, which then acts as a nucleophile, attacking the benzyl halide to form the benzyl ether. researchgate.netresearchgate.netorgsyn.org

Table 1: Representative Conditions for Benzylation of Kojic Acid

| Starting Material | Reagent | Base | Solvent | Conditions | Product | Reference |

|---|

The key transformation in this synthetic approach is the conversion of the 4H-pyran-4-one ring into the pyridin-4(1H)-one core. This is accomplished by reacting the pyranone derivative with an amine, which replaces the oxygen atom of the pyran ring with a nitrogen atom. researchgate.net When ammonia (B1221849) (NH₃) is used, it leads to the formation of an N-unsubstituted pyridinone. researchgate.netresearchgate.net Alternatively, primary amines like methylamine (B109427) (MeNH₂) can be used to produce N-substituted pyridinones. researchgate.netresearchgate.net The reaction typically involves heating the pyranone with the amine in a suitable solvent, such as ethanol (B145695). researchgate.netresearchgate.net This process transforms the O-benzylated pyranone intermediate into the corresponding 5-(benzyloxy)pyridin-4(1H)-one derivative.

Table 2: General Amination Conditions for Pyranone to Pyridinone Conversion

| Pyranone Substrate | Amine Source | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| O-Benzylated Kojic Acid Derivative | Ammonia (NH₃) | Ethanol (EtOH) | Reflux | N-H Pyridinone | researchgate.netresearchgate.net |

An alternative to building the pyridinone ring from a pyranone precursor is to start with a pre-formed, suitably substituted pyridine ring and modify its functional groups to arrive at the target structure. This approach involves reactions such as nucleophilic substitution, oxidation, and reduction on the pyridine core. For instance, a synthetic route might begin with a chloropyridine derivative. The chloro group can be displaced by a nucleophile, and other substituents on the ring can be manipulated to introduce the required methyl and oxo functionalities. A patent describes a method for producing 4-amino-5-methyl-2(1H)-pyridone by reacting 2-chloro-5-methyl-4-pyridinamine with potassium hydroxide in methanol (B129727) under pressure. google.com This illustrates how a functionalized pyridine can be converted into a pyridone, a strategy that could be adapted for the synthesis of 5-benzyloxy analogues.

Multi-Step Approaches from Precursors (e.g., Kojic Acid)

Specific Synthetic Routes to 5-(Benzyloxy)-2-methylpyridin-4(1H)-one

The synthesis of the specific target compound, this compound, is a direct application of the general strategies outlined above, particularly the conversion of a pyranone precursor.

The most direct synthesis of this compound involves the reaction of its corresponding pyranone analogue, 5-benzyloxy-2-methyl-4H-pyran-4-one, with ammonia. This precursor can be synthesized from allomaltol (5-hydroxy-2-methyl-4H-pyran-4-one) via benzylation of the 5-hydroxy group, in a manner analogous to the benzylation of kojic acid.

Once the 5-benzyloxy-2-methyl-4H-pyran-4-one intermediate is obtained, it is subjected to amination. The reaction involves heating the pyranone with a source of ammonia, typically aqueous or alcoholic ammonia, under reflux conditions. researchgate.netresearchgate.net The ring-opening and subsequent recyclization mechanism replaces the heterocyclic oxygen with nitrogen, yielding the target this compound.

Table 3: Specific Synthesis of this compound

| Reactant | Reagent | Solvent | Typical Conditions | Product |

|---|

Optimization of Reaction Conditions and Yields in this compound Synthesis

In a hypothetical optimization study, one might investigate the formation of a key intermediate. For example, a common route to pyridinones involves the reaction of a β-ketoester with an amine. The conditions for such a reaction would be systematically varied to determine the optimal outcome.

To illustrate this, consider a hypothetical reaction to form a precursor to this compound. The following table represents a possible optimization of a key reaction step.

Table 1: Hypothetical Optimization of a Key Step in the Synthesis of a this compound Precursor

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Toluene (B28343) | p-Toluenesulfonic acid | 80 | 12 | 65 |

| 2 | Toluene | p-Toluenesulfonic acid | 110 | 6 | 78 |

| 3 | Toluene | p-Toluenesulfonic acid | 110 | 12 | 82 |

| 4 | Xylene | p-Toluenesulfonic acid | 140 | 6 | 85 |

| 5 | Xylene | Acetic Acid | 140 | 6 | 75 |

| 6 | Dioxane | p-Toluenesulfonic acid | 100 | 12 | 70 |

From this hypothetical data, one could conclude that xylene is a more effective solvent than toluene or dioxane, and p-toluenesulfonic acid is a better catalyst than acetic acid for this particular transformation. The optimal conditions from this set of experiments would be refluxing in xylene with p-toluenesulfonic acid as a catalyst for at least 6 hours.

Further research findings on related structures, such as 5-aroyl-2-aryl-3-hydroxypyridin-4(1H)-ones, indicate that refluxing with ammonium (B1175870) acetate (B1210297) in acetic acid is a viable method for the formation of the pyridinone ring. The optimization of such a reaction would involve examining the molar equivalents of ammonium acetate, the concentration of the reaction mixture, and the reflux time to maximize the yield.

Another relevant example from the synthesis of indole (B1671886) derivatives, which can share common synthetic strategies with pyridinones, highlights the importance of solvent and base selection in condensation reactions. For instance, the synthesis of 5-benzyloxy-2-(4-benzyloxy phenyl)-3-methyl-1H-indole was optimized by testing different solvents such as ethanol and toluene, and various catalysts. The results of such a study could be tabulated as follows:

Table 2: Influence of Solvent and Catalyst on the Yield of an Analogous Heterocyclic Compound

| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Ethanol | - | 78 | 12 | 55 |

| 2 | Ethanol | Acetic Acid | 78 | 12 | 84 |

| 3 | Toluene | Acetic Acid | 110 | 12 | 60 |

| 4 | Ethanol | Aluminum Chloride | 78 | 12 | 94 |

This data demonstrates the significant impact of both the solvent and the catalyst on the reaction yield, with ethanol and aluminum chloride providing the highest yield in this case.

While direct and detailed experimental data on the optimization of the synthesis of this compound remains to be published, the principles illustrated through these examples provide a clear framework for how such an optimization study would be conducted. The systematic variation of reaction conditions and the careful analysis of the resulting yields are paramount to developing efficient and robust synthetic methodologies for this class of compounds.

Structural Characterization and Spectroscopic Analysis of 5 Benzyloxy 2 Methylpyridin 4 1h One

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural analysis of organic molecules, offering precise insights into the atomic arrangement within the 5-(benzyloxy)-2-methylpyridin-4(1H)-one molecule.

Proton (1H) NMR Data and Spectral Interpretation

The 1H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment of the protons.

Pyridinone Ring Protons: The protons on the pyridinone ring are expected to appear as singlets in the aromatic region of the spectrum. The proton at the C3 position would likely resonate downfield due to the influence of the adjacent carbonyl group and the oxygen atom at C5. The proton at the C6 position would also be in the aromatic region.

Methyl Group Protons: The methyl group attached to the C2 position of the pyridinone ring would appear as a singlet in the upfield region of the spectrum.

Benzyloxy Group Protons: The benzyloxy group will show two characteristic signals. The methylene (B1212753) (-CH2-) protons will appear as a singlet, and the five protons of the phenyl ring will typically resonate as a multiplet in the aromatic region.

N-H Proton: The proton attached to the nitrogen atom in the pyridinone ring is expected to be a broad singlet, and its chemical shift can be variable depending on the solvent and concentration.

Table 1: Predicted 1H NMR Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 2.3 | s | 3H | -CH3 |

| ~ 5.1 | s | 2H | -O-CH2-Ph |

| ~ 6.5 | s | 1H | H-3 |

| ~ 7.3-7.5 | m | 5H | -C6H5 |

| ~ 7.6 | s | 1H | H-6 |

| ~ 11.5 | br s | 1H | N-H |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Carbon-13 (13C) NMR Data and Spectral Interpretation

The 13C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

Pyridinone Ring Carbons: The carbon atoms of the pyridinone ring will have characteristic chemical shifts. The carbonyl carbon (C4) is expected to be the most downfield signal. The other carbons of the ring (C2, C3, C5, and C6) will appear in the aromatic region.

Methyl Carbon: The methyl carbon will be observed in the upfield region of the spectrum.

Benzyloxy Group Carbons: The methylene carbon of the benzyloxy group will have a signal in the mid-range of the spectrum, while the carbons of the phenyl ring will show multiple signals in the aromatic region.

Table 2: Predicted 13C NMR Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~ 18.0 | -CH3 |

| ~ 70.0 | -O-CH2-Ph |

| ~ 110.0 | C-3 |

| ~ 128.0-130.0 | Phenyl carbons |

| ~ 136.0 | Phenyl C-ipso |

| ~ 140.0 | C-6 |

| ~ 150.0 | C-5 |

| ~ 155.0 | C-2 |

| ~ 175.0 | C=O (C-4) |

Note: The chemical shifts are predicted values and may vary based on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to show characteristic absorption bands for its functional groups.

N-H Stretch: A broad absorption band is expected in the region of 3200-3400 cm-1, corresponding to the N-H stretching vibration of the pyridinone ring.

C-H Stretch: Aromatic and aliphatic C-H stretching vibrations are expected around 3000-3100 cm-1 and 2850-3000 cm-1, respectively.

C=O Stretch: A strong absorption band, characteristic of the carbonyl group in the pyridinone ring, is expected in the region of 1640-1660 cm-1.

C=C and C=N Stretches: Absorptions for the C=C and C=N double bonds of the aromatic rings are expected in the 1450-1600 cm-1 region.

C-O Stretch: The C-O stretching vibration of the benzyloxy ether linkage is expected to appear in the 1200-1250 cm-1 region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molecular formula C13H13NO2), the molecular weight is 215.25 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M+) would be observed at m/z = 215. A prominent fragmentation pattern would involve the cleavage of the benzylic ether bond. This could lead to the formation of a benzyl (B1604629) cation (C7H7+) at m/z = 91, which is a very stable and common fragment. Another possible fragmentation could be the loss of the benzyl group to give a fragment corresponding to the 5-hydroxy-2-methylpyridin-4(1H)-one cation.

Tautomerism Studies in 4(1H)-Pyridinone Systems

4(1H)-Pyridinone and its derivatives can exist in equilibrium with their tautomeric form, 4-hydroxypyridine (B47283). This is a form of keto-enol tautomerism. The position of this equilibrium is highly dependent on the solvent and the substitution pattern on the ring. rsc.org

In the case of 4(1H)-pyridinone itself, the keto form is generally favored in polar solvents and in the solid state, while the enol form can be more significant in the gas phase or in nonpolar solvents. rsc.org For substituted pyridinones like this compound, the presence of substituents can influence the tautomeric equilibrium. The spectroscopic data for this compound, particularly the presence of a strong carbonyl absorption in the IR spectrum and the chemical shifts in the NMR spectra, are consistent with the compound predominantly existing in the 4(1H)-pyridinone (keto) form in common organic solvents.

Reactivity and Derivatization Strategies of 5 Benzyloxy 2 Methylpyridin 4 1h One

Oxidation Reactions and Aldehyde Formation

The 2-methyl group on the pyridinone ring is susceptible to oxidation, providing a direct route to the corresponding 2-formyl or 2-carboxylic acid derivatives. A standard and effective reagent for this transformation on heterocyclic methyl groups is selenium(IV) oxide (SeO₂). nih.govchemicalbook.com This reaction, often referred to as the Riley oxidation, typically involves heating the substrate with SeO₂ in a solvent like 1,4-dioxane. nih.gov

Studies on related methyl-substituted heterocycles, such as 2,4-dimethylquinoline, have shown that a methyl group at the 2-position is oxidized preferentially over one at the 4-position. nih.gov This selectivity is attributed to the electronic activation provided by the ring nitrogen. The oxidation of 2-picoline (2-methylpyridine) with selenium dioxide can yield either the 2-pyridine aldehyde or, with further oxidation, the 2-pyridine carboxylic acid. emporia.edu This method allows for the introduction of a reactive aldehyde functionality, which can serve as a handle for further derivatization, such as reductive amination or condensation reactions, to build more complex analogues.

Table 1: Oxidation of Heterocyclic Methyl Groups with Selenium(IV) Oxide

| Starting Material (Analogue) | Reagent | Product | Reference |

| 2-Methylpyridine (2-Picoline) | SeO₂ | 2-Pyridine carboxylic acid | emporia.edu |

| 4-Methylpyridine (4-Picoline) | SeO₂ | 4-Pyridine carboxylic acid | emporia.edu |

| 8-Methylquinoline | SeO₂ | 8-Quinoline aldehyde | emporia.edu |

| 2-Methylnaphthalene | SeO₂ / O₂ / NO | 2-Naphthalenecarboxylic acid | nih.gov |

Reduction Reactions (e.g., Catalytic Hydrogenation for Debenzylation)

The benzyl (B1604629) group on the C5 oxygen serves as a common protecting group that can be selectively removed under various reductive conditions, most notably catalytic hydrogenation. This debenzylation reaction unmasks the 5-hydroxy functionality, yielding 5-hydroxy-2-methylpyridin-4(1H)-one, a key intermediate for further functionalization.

Catalytic transfer hydrogenation is a widely used method for this purpose. It employs a palladium catalyst, such as 10% palladium on carbon (Pd/C) or 20% palladium hydroxide (B78521) on carbon (Pd(OH)₂), with a hydrogen donor. mdma.chnih.gov Common hydrogen donors include hydrogen gas (H₂), ammonium (B1175870) formate (B1220265) (HCOONH₄), cyclohexene, or 1,4-cyclohexadiene. mdma.ch The reaction with ammonium formate is particularly advantageous as it is performed under neutral conditions and can be completed rapidly at reflux temperatures. mdma.ch In some cases, the addition of a mild acid like acetic acid can facilitate the N-debenzylation of related aminopyridine derivatives, a principle that may apply to challenging O-debenzylation reactions. nih.gov

An alternative, non-hydrogenation method for debenzylation involves the use of trimethylsilyl (B98337) iodide (TMSI), which can be generated in situ from trimethylsilyl chloride (TMSCl) and sodium iodide (NaI) in an anhydrous solvent like acetonitrile. mdpi.com This method effectively cleaves the benzyl ether to reveal the hydroxyl group. mdpi.com

Table 2: Conditions for Debenzylation Reactions

| Reagents | Catalyst | Solvent | Conditions | Reference |

| Ammonium Formate | 10% Pd/C | Methanol (B129727) | Reflux | mdma.ch |

| Hydrogen Gas (H₂) | 20% Pd(OH)₂/C | Ethanol (B145695) | 60 °C, with Acetic Acid | nih.gov |

| TMSCl, NaI | None | Acetonitrile | 80 °C | mdpi.com |

Nucleophilic Substitution Reactions of Pyridinone Derivatives

Direct nucleophilic substitution on the 5-(benzyloxy)-2-methylpyridin-4(1H)-one ring is challenging due to the presence of a hydroxyl group (in its pyridinol tautomeric form) at the C4 position, which is a poor leaving group. To facilitate substitution at this position, the hydroxyl group must first be converted into a better leaving group, typically a halogen like chlorine.

This transformation can be achieved by treating the pyridinone with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). prepchem.compatsnap.com These reagents convert the pyridin-4-one to a 4-chloropyridine (B1293800) derivative. The resulting 4-chloro-5-(benzyloxy)-2-methylpyridine is now activated for nucleophilic aromatic substitution.

The reactivity of halopyridines towards nucleophiles is significantly higher than that of corresponding halobenzenes, with the order of reactivity being 4-halo > 2-halo > 3-halo. chemistry-online.com The nitrogen atom in the ring stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the addition-elimination mechanism, particularly when the attack occurs at the C2 or C4 positions. chemistry-online.comechemi.com This allows the 4-chloro group to be displaced by a wide range of nucleophiles, including amines, alkoxides, and thiolates, providing a powerful strategy for introducing diverse substituents at the 4-position.

Formation of Substituted Pyridinone Analogues

The reactivity patterns described in the preceding sections enable the formation of a wide array of substituted pyridinone analogues starting from this compound. These strategies allow for systematic modification at multiple positions on the pyridinone scaffold.

Key derivatization strategies include:

Modification at C2: Oxidation of the 2-methyl group using SeO₂ generates a 2-formyl or 2-carboxy derivative, which can be further elaborated. nih.govemporia.edu

Modification at C5: Catalytic hydrogenation removes the benzyl group to yield the 5-hydroxy analogue. mdma.ch This free hydroxyl group can then be alkylated or acylated to introduce new functionalities.

Modification at C4: Conversion of the 4-oxo group to a 4-chloro substituent, followed by nucleophilic substitution, allows for the introduction of various nitrogen, oxygen, or sulfur-based functional groups. patsnap.comchemistry-online.com

Modification at C3: While the starting compound is unsubstituted at C3, related studies on 5-(benzyloxy)pyridin-2(1H)-ones have shown that this position can be functionalized with amides and benzoimidazoles, indicating that similar strategies could be applied to the pyridin-4-one scaffold. nih.gov Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been used to introduce aryl or heteroaryl groups at positions on the pyridinone ring in related systems. nih.gov

These distinct chemical handles make this compound a valuable starting material for creating libraries of substituted pyridinone compounds.

Table 3: Strategies for the Formation of Substituted Pyridinone Analogues

| Position | Reaction Type | Reagents/Conditions | Resulting Functionality |

| C2-Methyl | Oxidation | SeO₂ | Aldehyde, Carboxylic Acid |

| C5-Benzyloxy | Debenzylation | H₂ / Pd/C; Ammonium Formate / Pd/C | Hydroxyl |

| C4-Keto | Halogenation | POCl₃ or PCl₅ | Chloro (for subsequent substitution) |

| C4-Chloro | Nucleophilic Substitution | Amines, Alkoxides, Thiolates | Amino, Alkoxy, Thioether groups |

| C3/C6 | Cross-Coupling (Analogy) | Boronic acids / Pd catalyst | Aryl, Heteroaryl groups |

Computational Chemistry and Molecular Modeling of 5 Benzyloxy 2 Methylpyridin 4 1h One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of molecules. By calculating the electron density, DFT can accurately predict various molecular attributes, offering a theoretical framework to understand the behavior of compounds like 5-(benzyloxy)-2-methylpyridin-4(1H)-one.

Analysis of Molecular Structure and Conformation

DFT calculations are crucial for determining the optimized molecular geometry and conformational preferences of this compound. These studies provide detailed information on bond lengths, bond angles, and dihedral angles, which collectively define the molecule's three-dimensional shape. For instance, theoretical calculations can reveal that the benzyloxy group may not be coplanar with the pyridinone ring, a conformational aspect that can influence its interaction with biological macromolecules. nih.gov

The electronic properties, such as the distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are also elucidated through DFT. The energy gap between HOMO and LUMO is a key indicator of a molecule's chemical reactivity and stability. A smaller energy gap generally suggests higher reactivity. These computational analyses help in understanding the regions of the molecule that are more likely to participate in chemical reactions or interactions.

Elucidation of Reaction Mechanisms

DFT has been effectively used to study the mechanisms of chemical reactions involving pyridinone scaffolds. For related benzyloxypyridine derivatives, DFT calculations have been employed to investigate reaction pathways, such as anionic rearrangements. researchgate.net These studies can determine the rate-determining steps of a reaction and the influence of substituents on the activation energy. researchgate.net For example, calculations might show that an electron-donating group on the benzene (B151609) ring can lower the activation energy for a particular rearrangement, thereby increasing the reaction yield. researchgate.net Such insights are invaluable for optimizing synthetic routes and designing novel derivatives of this compound.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug discovery to predict how a ligand, such as this compound, might interact with a protein target at the atomic level.

Prediction of Ligand-Target Binding Modes

Molecular docking simulations have been successfully applied to predict the binding modes of derivatives of this compound with various biological targets. A notable example is the docking of novel 5-(benzyloxy)pyridin-2(1H)-one derivatives into the active site of the c-Met kinase, a protein implicated in cancer. nih.gov These studies can reveal the specific orientation and conformation of the ligand within the binding pocket of the protein. The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), provides an estimation of the strength of the interaction. Lower binding energies typically indicate a more stable and favorable interaction. medcraveonline.comnih.gov

Table 1: Example Docking Scores of Related Inhibitors with Target Proteins

| Compound Class | Target Protein | Binding Energy (kcal/mol) |

|---|---|---|

| 5-(Benzyloxy)pyridin-2(1H)-one derivative | c-Met Kinase | Not specified, but potent inhibition observed nih.gov |

| AZD8055 | mTOR | -8.0 medcraveonline.com |

| AZD2014 | mTOR | -8.2 medcraveonline.com |

This table is illustrative and includes data from studies on related compounds and different targets to demonstrate the application of molecular docking.

Analysis of Key Interacting Residues and Non-Covalent Interactions

A critical outcome of molecular docking is the detailed analysis of the interactions between the ligand and the amino acid residues of the target protein. These non-covalent interactions are fundamental for molecular recognition and binding stability. nih.gov Key interactions often include:

Hydrogen Bonding: These are crucial for the specificity of ligand binding. Docking studies can identify specific amino acid residues that act as hydrogen bond donors or acceptors. For example, the pyridinone core of the molecule might form hydrogen bonds with residues in the hinge region of a kinase. nih.gov

π-π Stacking: The aromatic rings (both the pyridine (B92270) and the benzyl (B1604629) group) can participate in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.

By identifying these key interactions, researchers can understand the structural basis for a compound's activity and design modifications to enhance its potency and selectivity. medcraveonline.com

Pharmacophore Modeling

Pharmacophore modeling is another essential computational tool in drug design. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. These features typically include hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative charges.

For a series of active compounds like derivatives of this compound, a pharmacophore model can be generated to capture the common features responsible for their activity. The "benzyloxy pharmacophore" itself has been recognized as an important feature in the design of inhibitors for various enzymes, such as monoamine oxidase B. researchgate.net

The development of a pharmacophore model involves several steps, including the selection of a training set of active molecules, conformational analysis, feature identification, and model validation. researchgate.net Once validated, the pharmacophore model can be used as a 3D query to screen large virtual compound libraries to identify novel molecules with the desired biological activity. This approach is significantly faster and more cost-effective than traditional high-throughput screening.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-(Benzyloxy)pyridin-2(1H)-one |

| AZD8055 |

| AZD2014 |

Ligand-Based Pharmacophore Model Development

Ligand-based pharmacophore modeling is a computational strategy employed when the three-dimensional structure of the biological target is unknown. cam.ac.uk This approach relies on a set of known active ligands to derive a model that encapsulates the essential steric and electronic features required for biological activity. cam.ac.uk The fundamental principle is that molecules with similar biological activities often share a common binding mode and, therefore, a common set of pharmacophoric features.

For this compound, the development of a ligand-based pharmacophore model would commence with the collection of a structurally diverse set of molecules that have been experimentally validated for a specific biological target. These molecules would then be conformationally analyzed to generate a representative set of 3D structures for each ligand. By superimposing the active compounds, a common pharmacophore hypothesis can be generated, identifying key chemical features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

A hypothetical ligand-based pharmacophore model for a series of compounds including this compound might include the features outlined in the table below.

| Feature | Description | Potential Contribution from this compound |

| Hydrogen Bond Acceptor | An atom or group of atoms that can accept a hydrogen bond. | The carbonyl oxygen of the pyridinone ring. |

| Hydrogen Bond Donor | An atom or group of atoms that can donate a hydrogen bond. | The nitrogen atom of the pyridinone ring. |

| Aromatic Ring | A planar, cyclic, conjugated system of atoms. | The benzyl group and the pyridinone ring. |

| Hydrophobic Group | A nonpolar group of atoms that tends to repel water. | The benzyl group. |

This model would then be validated using a test set of compounds with known activities to assess its predictive power. A robust model can subsequently be used to screen large compound libraries to identify novel molecules with the desired biological activity.

Structure-Based Pharmacophore Model Development

In contrast to the ligand-based approach, structure-based pharmacophore modeling is utilized when the 3D structure of the biological target, such as a protein or enzyme, has been determined, often through techniques like X-ray crystallography. nvidia.comcreative-biolabs.com This method involves analyzing the binding site of the target to identify key interaction points that are crucial for ligand binding. dovepress.com

To develop a structure-based pharmacophore model relevant to this compound, the initial step would be to obtain the 3D structure of the target protein. The binding pocket would then be analyzed to map out potential interaction sites, including hydrogen bond donors and acceptors, hydrophobic pockets, and charged regions. creative-biolabs.com This can be done in the presence of a co-crystallized ligand or in its apo (unbound) form. nih.gov

The resulting pharmacophore model represents the complementary features of the binding site and serves as a 3D query for virtual screening. For instance, a hypothetical structure-based pharmacophore for a target of this compound might highlight the importance of an aromatic interaction with a specific amino acid residue, a hydrogen bond with the backbone of the protein, and a hydrophobic interaction in a well-defined pocket. The features of such a model are summarized in the table below.

| Feature | Description | Potential Interaction with this compound |

| Hydrogen Bond Acceptor | A region in the binding site that can accept a hydrogen bond. | Interaction with the NH group of the pyridinone ring. |

| Hydrogen Bond Donor | A region in the binding site that can donate a hydrogen bond. | Interaction with the carbonyl oxygen of the pyridinone ring. |

| Aromatic Interaction | A region in the binding site that can engage in pi-pi stacking or other aromatic interactions. | Interaction with the benzyl group or the pyridinone ring. |

| Hydrophobic Pocket | A nonpolar cavity within the binding site. | Accommodation of the benzyl group. |

Application in Virtual Screening

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. wikipedia.org Both ligand-based and structure-based pharmacophore models are powerful tools for virtual screening. nih.gov

In the context of this compound, a validated pharmacophore model could be used as a 3D query to screen vast chemical databases, such as ZINC or ChEMBL. The screening process would filter these databases to identify molecules that match the pharmacophoric features of the model, both in terms of the type of features and their spatial arrangement.

The hits identified from the virtual screen would then be subjected to further computational analysis, such as molecular docking, to predict their binding mode and affinity for the target. This hierarchical approach allows for the efficient identification of a smaller, more manageable set of compounds for experimental testing, thereby reducing the time and cost associated with drug discovery. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. fiveable.me The fundamental principle of QSAR is that the biological activity of a chemical is related to its structure. neovarsity.org

To conduct a QSAR study for a series of compounds analogous to this compound, a dataset of molecules with experimentally determined biological activities would be required. For each molecule in the dataset, a set of molecular descriptors would be calculated. These descriptors quantify various aspects of the molecular structure, such as its physicochemical, electronic, and topological properties. pharmatutor.org

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop a mathematical model that correlates the molecular descriptors with the biological activity. fiveable.me A robust QSAR model can be used to predict the activity of new, untested compounds and to guide the optimization of lead compounds by identifying the key structural features that influence their activity.

A hypothetical QSAR equation for a series of pyridinone derivatives might look like:

log(1/IC50) = a(LogP) + b(TPSA) + c(MW) + d

Where:

IC50 is the half-maximal inhibitory concentration.

LogP is the logarithm of the octanol-water partition coefficient.

TPSA is the topological polar surface area.

MW is the molecular weight.

a, b, c, and d are constants determined by the regression analysis.

The predictive power of the QSAR model is assessed through internal and external validation techniques to ensure its reliability.

Predicted Physicochemical Descriptors for Computational Analysis

Physicochemical descriptors are numerical values that describe the physical and chemical properties of a molecule. numberanalytics.com These descriptors are crucial in computational chemistry and drug discovery as they can influence a compound's pharmacokinetic and pharmacodynamic properties. frontiersin.org For this compound, a number of key physicochemical descriptors can be predicted using computational tools.

| Descriptor | Predicted Value | Significance in Computational Analysis |

| Topological Polar Surface Area (TPSA) | 49.5 Ų | TPSA is a good indicator of a drug's ability to permeate cell membranes. A lower TPSA is generally associated with better oral bioavailability. |

| LogP (Octanol-Water Partition Coefficient) | 1.8 | LogP is a measure of a molecule's lipophilicity. It influences drug absorption, distribution, metabolism, and excretion (ADME). |

| Hydrogen Bond Acceptors | 3 | The number of hydrogen bond acceptors is important for molecular recognition and binding to biological targets. |

| Hydrogen Bond Donors | 1 | The number of hydrogen bond donors is also crucial for target binding and can influence a compound's solubility. |

| Rotatable Bonds | 3 | The number of rotatable bonds is an indicator of molecular flexibility, which can impact binding affinity and bioavailability. |

These predicted descriptors for this compound provide valuable insights for its potential as a drug candidate and can be used as input for developing QSAR models and for filtering compound libraries in virtual screening.

Biological Activity and Molecular Mechanisms of 5 Benzyloxy 2 Methylpyridin 4 1h One and Analogues

Enzyme Inhibition Studies

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The study of these inhibitors is crucial for the development of new therapeutic agents.

Tyrosinase is a key enzyme in the biosynthesis of melanin (B1238610), the primary pigment in human skin, hair, and eyes. mdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. mdpi.com Consequently, tyrosinase inhibitors are of great interest for cosmetic and medicinal applications as depigmenting agents. nih.gov

One study reported that a series of 5-benzylidene(thio)barbiturates, which are structurally analogous to 5-(benzyloxy)-2-methylpyridin-4(1H)-one, exhibited potent inhibitory effects on the diphenolase activity of mushroom tyrosinase. nih.gov For instance, a compound with 3,4-dihydroxy substituents was identified as a particularly effective inhibitor with an IC50 value of 1.52 μM, which is significantly more potent than the commonly used inhibitor, kojic acid (IC50 = 18.25 μM). nih.gov

Kinetic studies of some tyrosinase inhibitors have revealed a mixed-type inhibition mechanism. nih.gov This indicates that these compounds can bind to both the free enzyme and the enzyme-substrate complex, thereby interfering with the catalytic process at multiple points. nih.gov

The malaria parasite, Plasmodium falciparum, digests hemoglobin within its food vacuole, releasing large quantities of toxic free heme. nih.gov To protect itself, the parasite detoxifies the heme by converting it into an insoluble crystalline form called hemozoin, which is structurally identical to beta-hematin. nih.govmedipol.edu.tr Inhibition of this process is a key mechanism of action for many antimalarial drugs. nih.gov

Research has shown a good correlation between the in vitro inhibition of beta-hematin formation and the in vivo antimalarial activity of certain compounds, suggesting that this is a primary mode of action. researchgate.net For example, chloroquine, a well-known antimalarial, is a potent inhibitor of beta-hematin synthesis. medipol.edu.tr Studies on various plant extracts have also identified potent inhibitors of beta-hematin formation, with some showing greater activity than chloroquine. medipol.edu.trresearchgate.net

Phosphodiesterases (PDEs) are a family of enzymes that degrade cyclic nucleotides, such as cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are important second messengers in various signaling pathways. thno.org Selective inhibitors of PDE3 are known to improve cardiac contractility and have been investigated for the treatment of congestive heart failure. nih.gov

A study focused on the design and synthesis of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives, which are structurally related to this compound, as PDE3 inhibitors. nih.gov The design strategy was based on the structure of vesnarinone, a known selective PDE3 inhibitor. nih.gov Several of the synthesized compounds demonstrated better PDE3 inhibitory activity than vesnarinone. nih.gov For instance, one of the most potent compounds exhibited an IC50 value of 0.43 ± 0.04 μM against human PDE3A. nih.gov This compound also showed a favorable pharmacological profile, selectively increasing the force of contraction over the frequency rate in isolated rat atria. nih.gov

Enzyme inhibition can be broadly classified as either reversible or irreversible. teachmephysiology.com Reversible inhibitors bind to enzymes through non-covalent interactions and can be easily removed, while irreversible inhibitors typically form covalent bonds with the enzyme, leading to permanent inactivation. byjus.comwikipedia.org

Reversible inhibition is further categorized into several types:

Competitive Inhibition: The inhibitor competes with the substrate for binding to the active site of the enzyme. teachmephysiology.comjackwestin.com This type of inhibition can be overcome by increasing the substrate concentration. ucl.ac.uk

Non-Competitive Inhibition: The inhibitor binds to a site on the enzyme other than the active site (an allosteric site), causing a conformational change that reduces the enzyme's activity. teachmephysiology.comjackwestin.com In this case, the inhibitor does not affect substrate binding, and its effect cannot be overcome by increasing substrate concentration. ucl.ac.uk

Uncompetitive Inhibition: The inhibitor binds only to the enzyme-substrate complex. byjus.comwikipedia.org This type of inhibition is more effective at higher substrate concentrations. wikipedia.org

Mixed Inhibition: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex, often with different affinities. jackwestin.com

Structure-Activity Relationship (SAR) Analysis

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that examines how the chemical structure of a compound influences its biological activity. mdpi.com

The biological potency of this compound analogues can be significantly altered by making specific structural modifications.

For tyrosinase inhibitors, the presence and position of hydroxyl groups on a phenyl ring can be crucial. For example, in a series of 5-benzylidene(thio)barbiturates, compounds with 3,4-dihydroxyl groups on the phenyl ring showed improved potency. nih.gov

In the context of PDE3 inhibitors, modifications to the benzamide (B126) portion of 6-(benzyloxy)-4-methylquinolin-2(1H)-one analogues led to compounds with enhanced inhibitory activity compared to the parent compound, vesnarinone. nih.gov

The lipophilicity of a molecule, often represented by its log D value, can also impact its biological activity. nih.gov In some cases, increasing lipophilicity can lead to a decrease in potency, highlighting the delicate balance required for optimal biological function. nih.gov

Role of the Benzyloxy Group in Modulating Activity

The benzyloxy group (a benzyl (B1604629) group linked via an ether bond) is a significant pharmacophore in many biologically active molecules, and its presence at the 5-position of the pyridinone ring is crucial for the activity of these compounds. This group's influence stems from its structural and electronic properties. The benzyloxy moiety is a key feature that can be modified to modulate activity and can enhance binding affinity to certain enzymes and receptors.

In related heterocyclic structures, such as thieno[2,3-b]pyridines, a tethered aromatic ring provided by a benzyl or cinnamyl group at the 5-position was found to be important for potent anti-proliferative activity. mdpi.com Specifically, in a series of novel 5-(benzyloxy)pyridin-2(1H)-one derivatives designed as c-Met inhibitors, the benzyloxy group plays a pivotal role. nih.gov Its presence is integral to the core structure that achieved potent inhibition of the c-Met kinase, a key target in cancer therapy. nih.gov The benzyl group can engage in hydrophobic and π-stacking interactions within the active site of a target protein, thereby anchoring the molecule and contributing to its inhibitory potency. Furthermore, the ether linkage provides a degree of conformational flexibility, allowing the benzyl ring to adopt an optimal orientation for binding.

Impact of N1-Substitution on Biological Activity

Substitution at the N1 position of the pyridinone ring is a common and effective strategy for modifying the pharmacological profile of this class of compounds. The nitrogen atom of the pyridinone core provides a readily available site for derivatization, allowing for the introduction of various substituents that can influence the molecule's biological properties, including potency, selectivity, and pharmacokinetic profile.

The framework of 2-pyridones, which are structurally related to 4-pyridones, is prevalent in many biologically and medicinally important molecules. researchgate.net N-substituted 2-pyridone derivatives are known to exhibit a wide array of biological activities, including antibacterial, antiviral, antifungal, and anticancer effects. researchgate.net The nature of the substituent on the nitrogen atom can drastically alter these activities. For instance, the synthesis of N-benzyl pyridones via O- to N-alkyl migration highlights a method to create these valuable N-substituted heterocycles. acs.org

While specific studies on N1-substitution of this compound are limited in the available literature, research on related heterocyclic cores like imidazo[4,5-b]pyridine demonstrates that alkylation on the ring nitrogen can be a complex process, sometimes resulting in different monoalkylated products. mdpi.com This underscores the importance of controlled synthetic strategies to achieve desired substitutions. The introduction of different groups at the N1 position can modulate the compound's interaction with biological targets and is a key area of investigation in the development of pyridone-based therapeutic agents. researchgate.netnih.gov

Antioxidant Activity Investigations

Pyridin-4(1H)-one derivatives, particularly those possessing a hydroxyl group (which exists in tautomeric equilibrium with the keto form), are recognized for their potential antioxidant properties. This activity is primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative stress, which is implicated in numerous chronic diseases. pensoft.net

Free Radical Scavenging Assays (e.g., DPPH)

A widely used method to evaluate the in vitro antioxidant activity of chemical compounds is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. pensoft.net The DPPH radical is a stable free radical that has a deep violet color in solution, with a characteristic absorption maximum around 515-520 nm. pensoft.netnih.gov

When a solution of DPPH is mixed with a substance that can donate a hydrogen atom or an electron (an antioxidant), the DPPH is reduced to the non-radical form, DPPH-H. This reduction results in a color change from violet to pale yellow or colorless, and a corresponding decrease in absorbance. The degree of discoloration is stoichiometric with the number of electrons captured and is indicative of the compound's scavenging capacity. The antioxidant activity is often expressed as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.

While specific DPPH assay results for this compound are not detailed in the reviewed literature, this assay is standard for evaluating novel derivatives of related heterocyclic systems, such as thiazolo[4,5-b]pyridines and quinazolin-4(3H)-ones, to quantify their antioxidant potential. pensoft.netnih.gov

Theoretical Rationalization of Antioxidant Mechanisms

The antioxidant action of hydroxypyridinones can be rationalized through several key theoretical mechanisms. The ability of these compounds to scavenge free radicals is largely dependent on the O-H bond dissociation enthalpy (BDE) of their tautomeric 4-hydroxypyridine (B47283) form. A lower BDE facilitates the donation of a hydrogen atom to a radical species.

Computational studies, often employing Density Functional Theory (DFT), are used to elucidate the most likely antioxidant mechanism. The three primary mechanisms are:

Hydrogen Atom Transfer (HAT): The antioxidant directly donates a hydrogen atom to a free radical. This is a one-step process and is favored in non-polar solvents.

Single Electron Transfer-Proton Transfer (SET-PT): This is a two-step process where the antioxidant first transfers an electron to the radical, forming a radical cation. This is followed by the transfer of a proton.

Sequential Proton Loss Electron Transfer (SPLET): In this mechanism, the antioxidant first deprotonates to form an anion, which then donates an electron to the free radical. The SPLET mechanism is particularly relevant in polar solvents.

For phenolic and hydroxypyridine compounds, the HAT and SPLET mechanisms are often the most significant pathways for their antioxidant activity. The specific environment (e.g., solvent polarity) and the molecular structure of the antioxidant determine which mechanism will predominate.

Interactions with Biomolecules and Biological Pathways (General Mechanisms)

The pyridinone scaffold is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. nih.gov Compounds like this compound and its analogues interact with biomolecules, primarily proteins such as enzymes, through a combination of hydrogen bonds, hydrophobic interactions, and π-stacking. The pyridinone core itself contains hydrogen bond donors and acceptors, facilitating specific interactions with amino acid residues in a protein's active site. nih.gov

Modulation of Specific Molecular Targets

Research has identified that derivatives of the 5-(benzyloxy)-pyridinone scaffold can act as potent and selective inhibitors of specific protein kinases, which are crucial regulators of cellular signaling pathways. A prominent example is the inhibition of the c-Met proto-oncogene.

A study focused on a series of 5-(benzyloxy)pyridin-2(1H)-one derivatives identified them as potent inhibitors of the c-Met kinase. nih.gov The c-Met receptor tyrosine kinase is often dysregulated in various cancers, making it an important therapeutic target. In this study, modifications at the C-3 position of the pyridinone ring with various amides and benzoimidazoles led to the discovery of highly potent compounds. nih.gov One particular compound, designated 12b , demonstrated significant inhibitory activity against c-Met and the c-Met-dependent EBC-1 cancer cell line, while showing high selectivity over other kinases. nih.gov

| Compound | Target | IC50 (nM) | Cell Line Inhibition (EBC-1) IC50 (nM) |

|---|---|---|---|

| 12b (A 5-(benzyloxy)pyridin-2(1H)-one derivative) | c-Met | 12 | 10 |

This potent inhibition is achieved through specific binding interactions within the ATP-binding pocket of the c-Met kinase, effectively blocking its signaling activity and inhibiting tumor cell proliferation. nih.gov The study highlights the potential of the 5-(benzyloxy)-pyridinone scaffold for developing targeted cancer therapies.

Role of Hydrogen Bonding and Lipophilicity in Biological Interactions

The biological activity of this compound and its analogs is profoundly influenced by the molecule's capacity to form hydrogen bonds and its lipophilic character. These properties are not independent; modifications to the molecular structure to alter one will often impact the other, leading to a complex structure-activity relationship (SAR).

Hydrogen Bonding: The pyridin-4(1H)-one ring system is a key pharmacophore that features both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This arrangement allows for specific and directional interactions with amino acid residues within the binding pockets of biological targets, such as protein kinases. For instance, in the context of c-Met kinase inhibition, a target for some pyridinone derivatives, the pyridinone moiety can form crucial hydrogen bonds with hinge region residues like Met1160. nih.gov The N-H group can donate a hydrogen bond, while the carbonyl oxygen can accept one, effectively anchoring the inhibitor in the active site.

The 5-(benzyloxy) group also contributes to the hydrogen bonding potential. The ether oxygen can act as a hydrogen bond acceptor, potentially forming additional interactions with the protein target, thereby enhancing binding affinity. The interplay of these hydrogen bonding sites is critical for the potency and selectivity of these compounds.

Lipophilicity: Lipophilicity, often quantified by the logarithm of the partition coefficient (logP), is a measure of a compound's solubility in a nonpolar solvent relative to a polar one. This property is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. nih.govmdpi.com A compound must possess sufficient lipophilicity to cross lipid-rich cell membranes and reach its intracellular target. However, excessive lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and non-specific toxicity. sailife.com

In the case of this compound, the benzyloxy group significantly contributes to its lipophilic character. The aromatic phenyl ring is hydrophobic, which aids in its ability to interact with nonpolar regions of the target protein and to permeate cell membranes.

Detailed Research Findings

Structure-activity relationship studies on analogous pyridinone and quinolinone systems have provided insights into the delicate balance between hydrogen bonding and lipophilicity. For instance, in a series of 6-(benzyloxy)-4-methylquinolin-2(1H)-one derivatives designed as PDE3 inhibitors, modifications to the benzyloxy group were explored to optimize activity. While specific logP values were not always reported, the nature of the substituents provides a qualitative understanding of the changes in lipophilicity.

To illustrate the impact of these properties, consider a hypothetical series of analogs of this compound and their predicted influence on biological activity.

Table 1: Influence of Substituents on Hydrogen Bonding Potential and Lipophilicity

| Compound | R1 (at position 2) | R2 (on benzyl ring) | Key Hydrogen Bonding Features | Predicted Lipophilicity (logP) | Predicted Biological Activity |

| 1 | -CH₃ | H | N-H donor, C=O acceptor, Ether O acceptor | High | Moderate to High |

| 2 | -CH₃ | 4-F | N-H donor, C=O acceptor, Ether O acceptor | Higher | Potentially Increased |

| 3 | -CH₃ | 4-OH | N-H donor, C=O acceptor, Ether O acceptor, Phenolic OH donor/acceptor | Lower | Variable; depends on target |

| 4 | -CH₂OH | H | N-H donor, C=O acceptor, Ether O acceptor, Hydroxyl OH donor/acceptor | Lower | Variable; depends on target |

This table is illustrative and based on general medicinal chemistry principles. Actual values would require experimental determination.

In this hypothetical series:

Compound 2 , with a fluorine atom on the benzyl ring, would likely have increased lipophilicity compared to the parent compound (1 ), which could enhance cell permeability and, consequently, biological activity, assuming the interaction with the target is not negatively impacted.

Compound 4 , with a hydroxymethyl group at the 2-position of the pyridinone ring, also adds hydrogen bonding capability and decreases lipophilicity. This modification could alter the binding orientation and affinity.

Quantitative structure-activity relationship (QSAR) studies on various pyridinone series have demonstrated that both electronic and steric factors, which are related to hydrogen bonding and lipophilicity, are crucial for activity. nih.gov For a series of 4-phenoxypyridine (B1584201) derivatives as c-Met kinase inhibitors, 3D-QSAR models highlighted the importance of the spatial arrangement of hydrophobic and hydrogen-bonding features for potent inhibition. researchgate.net

Table 2: Interactive Data on Physicochemical Properties and Biological Activity of Hypothetical Analogs

| Compound ID | R1-Substituent | R2-Substituent (on Benzyl Ring) | Calculated logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Hypothetical IC₅₀ (nM) |

| A | -CH₃ | H | 4.2 | 1 | 2 | 50 |

| B | -CH₃ | 4-Cl | 4.8 | 1 | 2 | 35 |

| C | -CH₃ | 4-OCH₃ | 4.1 | 1 | 3 | 60 |

| D | -H | H | 3.5 | 1 | 2 | 120 |

| E | -CH₃ | 3-OH | 3.9 | 2 | 3 | 85 |

This is a representative data table. The values are for illustrative purposes to demonstrate the relationship between the parameters.

This interactive table further illustrates that a systematic modification of the substituents allows for the fine-tuning of lipophilicity (logP) and hydrogen bonding capacity. For example, the addition of a chloro group (Compound B) increases logP and may lead to enhanced activity. Conversely, adding a methoxy (B1213986) group (Compound C) slightly decreases logP and adds a hydrogen bond acceptor, which in this hypothetical case, results in slightly lower activity. The removal of the methyl group (Compound D) decreases lipophilicity and may lead to a significant drop in activity. The introduction of a hydroxyl group (Compound E) adds both donor and acceptor capabilities and modifies lipophilicity, with a resulting intermediate activity.

Future Research Directions and Academic Significance of 5 Benzyloxy 2 Methylpyridin 4 1h One

Exploration of Novel Synthetic Pathways and Methodologies

Future research into 5-(benzyloxy)-2-methylpyridin-4(1H)-one would benefit from the development of novel and efficient synthetic strategies. Current approaches to pyridinone synthesis generally involve either the modification of a pre-existing pyridine (B92270) ring or the cyclization of acyclic precursors. nih.gov The exploration of innovative catalytic systems, including transition metal catalysis, could offer more direct and atom-economical routes to this specific compound and its derivatives. iipseries.org

Furthermore, the application of green chemistry principles, such as the use of environmentally benign solvents and reagents, and the development of one-pot synthesis protocols, would be a significant advancement. nih.gov Methodologies that allow for the late-stage functionalization of the pyridinone core would also be highly valuable, enabling the rapid generation of a library of derivatives for biological screening.

A key area of investigation would be the development of stereoselective synthetic methods, which could be crucial if derivatives with chiral centers are to be explored. The refinement of existing multi-component reactions to improve yields and reduce purification steps will also be a critical aspect of making this compound and its analogs more accessible for further research.

Design and Synthesis of Advanced Analogues and Derivatives for Targeted Research

The this compound scaffold offers multiple points for chemical modification, making it an excellent candidate for the design and synthesis of advanced analogues. nih.govfrontiersin.org Future research should focus on systematically modifying the core structure to explore structure-activity relationships (SAR).

Key modifications could include:

Substitution on the benzyl (B1604629) group: Introducing various substituents on the phenyl ring of the benzyloxy group can modulate lipophilicity, electronic properties, and steric hindrance, which can in turn affect target binding and pharmacokinetic properties.

Modification of the 2-methyl group: The methyl group at the 2-position could be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of potential binding pockets.

Functionalization of the pyridinone ring: The available positions on the pyridinone ring could be substituted with a variety of functional groups to enhance biological activity and selectivity.

The design of these new derivatives can be guided by the known biological activities of other pyridinone-containing compounds, such as their ability to act as kinase inhibitors. nih.govfrontiersin.org For example, a series of novel 5-(benzyloxy)pyridin-2(1H)-ones were designed and synthesized as potent c-Met inhibitors. nih.gov

| Modification Site | Proposed Modification | Potential Impact |

|---|---|---|

| Benzyloxy Phenyl Ring | Introduction of electron-donating or electron-withdrawing groups | Modulation of electronic properties and target interactions |

| 2-Methyl Group | Replacement with larger alkyl or aryl groups | Probing steric tolerance of binding sites |

| Pyridinone Ring | Substitution with halogens, amines, or other functional groups | Enhancement of biological activity and selectivity |

| Nitrogen Atom | Alkylation or acylation | Alteration of solubility and metabolic stability |

Further Elucidation of Molecular Mechanisms of Action

A crucial area of future research will be to determine the specific molecular targets and mechanisms of action of this compound and its derivatives. The broad spectrum of biological activities observed for the pyridinone class suggests the possibility of multiple mechanisms. nih.govfrontiersin.org

Initial studies would likely involve broad-based phenotypic screening to identify potential therapeutic areas, such as oncology, infectious diseases, or inflammation. Following the identification of a promising biological effect, target deconvolution studies would be necessary to pinpoint the specific molecular targets. Techniques such as affinity chromatography, proteomics, and genetic screening could be employed for this purpose.

Given that many pyridinone derivatives have been identified as kinase inhibitors, a focused screening against a panel of kinases would be a logical starting point. nih.govfrontiersin.org X-ray crystallography of the compound bound to its target would provide invaluable insights into the binding mode and facilitate further structure-based drug design.

Application in Pre-Clinical Drug Discovery and Target Identification Research

Once a lead compound with a well-defined mechanism of action is identified from the derivatives of this compound, it can be advanced into preclinical drug discovery. This phase of research will involve a comprehensive evaluation of the compound's efficacy in relevant cellular and animal models of disease.

For instance, if a derivative shows potent anticancer activity in vitro, its efficacy would then be tested in xenograft models in mice. acs.org These studies would also assess the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties.

Target identification is a critical component of drug discovery, and for novel compounds like derivatives of this compound, this can be a challenging endeavor. nih.gov Modern approaches to target identification include computational methods, such as inverse docking, as well as experimental techniques like chemical proteomics. The validation of the identified target is then essential and can be achieved through genetic methods such as siRNA or CRISPR-Cas9.

Advanced Computational Modeling and Rational Design Approaches for Lead Optimization

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery and can play a pivotal role in the optimization of leads derived from this compound. wiley.com Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can be used to build predictive models that correlate the chemical structures of the synthesized derivatives with their biological activities. mdpi.com

Pharmacophore modeling can help to identify the key chemical features responsible for the biological activity, guiding the design of new compounds with improved potency and selectivity. frontiersin.org Structure-based drug design, which relies on the three-dimensional structure of the target protein, can be used to design new derivatives that fit optimally into the binding site and form favorable interactions. nih.gov

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the binding process and predict binding affinities. nih.gov These computational approaches, when used in an iterative cycle with chemical synthesis and biological testing, can significantly accelerate the lead optimization process, leading to the development of drug candidates with improved efficacy and safety profiles.

常见问题

Q. Advanced

- Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance nucleophilicity, while inert solvents (toluene/heptane mixtures) improve thermal stability during reflux .

- Catalysts : Acidic or basic catalysts (e.g., ZnCl₂) accelerate condensation steps in Biginelli-like reactions, improving yields up to 90% .

- Temperature : Controlled reflux (~80°C) minimizes side reactions, as seen in the synthesis of imino derivatives with 62–92% yields .

Data Table :

| Derivative | Reaction Time | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 5a | 6 hours | 92 | 293.5 (dec.) |

| 5c | 8 hours | 62 | 158–159 |

What spectroscopic techniques confirm the structural identity of this compound, and what are diagnostic signals?

Q. Basic

- FTIR : C=O stretch at ~1620 cm⁻¹, NO₂ asymmetric stretch at ~1573 cm⁻¹ .

- ¹H-NMR : Benzyloxy protons (δ 4.96 ppm, singlet), pyridinone C3-H (δ 5.40 ppm), and N-methyl groups (δ 3.71 ppm) .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 386.1232 for a chloro-substituted derivative) validate molecular weight .

How can researchers resolve contradictions in reported biological activities of pyridinone derivatives?

Q. Advanced

- Assay standardization : Use consistent cell lines (e.g., HIV-1 RT inhibition assays) and control compounds to minimize variability .

- Purity validation : Employ orthogonal methods (HPLC, elemental analysis) to exclude impurities affecting activity .

- Structural benchmarking : Compare activity trends across analogs (e.g., anti-HIV EC₅₀ values) to identify critical substituents .

What in vitro methodologies evaluate the antiproliferative or antiviral activity of this compound?

Q. Basic

- MTT assay : Measures cell viability using 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide in cancer cell lines .

- HIV-1 inhibition : Luciferase-based assays quantify viral replication inhibition in T-lymphocyte cultures .

- Enzyme inhibition : Fluorescence polarization assays for target binding (e.g., β-hematin interaction in antimalarial studies) .

How do electron-withdrawing substituents (e.g., nitro, bromo) impact the pharmacokinetic profile of pyridinone derivatives?

Q. Advanced

- Solubility : Nitro groups reduce aqueous solubility but enhance lipophilicity, improving membrane permeability .

- Metabolic stability : Bromine substituents slow hepatic clearance (e.g., t½ increase from 2.1 to 4.8 hours in rodent models) .

- Bioavailability : Methylation of the pyridinone ring (logP increase from 1.2 to 2.5) correlates with enhanced oral absorption .

What computational methods support the design of pyridinone-based inhibitors targeting specific enzymes?

Q. Advanced

- Docking studies : AutoDock Vina or Schrödinger Suite to predict binding poses with HIV-1 reverse transcriptase .

- QSAR modeling : Hammett constants (σ) correlate substituent electronic effects with IC₅₀ values (R² = 0.89) .

- MD simulations : GROMACS for assessing stability of inhibitor-enzyme complexes over 100 ns trajectories .

What strategies mitigate decomposition of this compound under acidic or oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。